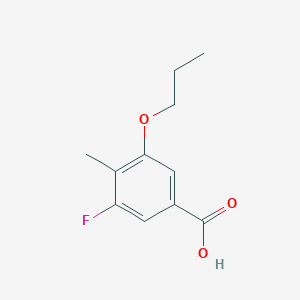
3-Fluoro-4-methyl-5-propoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methyl-5-propoxybenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-propoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzoic acid and propyl alcohol.
Esterification: The first step involves the esterification of 3-fluoro-4-methylbenzoic acid with propyl alcohol in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the corresponding ester, 3-fluoro-4-methyl-5-propoxybenzoate.
Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-5-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-methyl-5-propoxybenzaldehyde, while reduction can produce 3-fluoro-4-methyl-5-propoxybenzyl alcohol.
Scientific Research Applications
3-Fluoro-4-methyl-5-propoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-5-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzoic acid: Lacks the propoxy group, making it less hydrophobic.
4-Methyl-5-propoxybenzoic acid: Does not contain the fluorine atom, affecting its reactivity and interaction with biological targets.
3-Fluoro-5-methylbenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical properties.
Uniqueness
3-Fluoro-4-methyl-5-propoxybenzoic acid is unique due to the combination of the fluorine atom, methyl group, and propoxy group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-propoxybenzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-3-4-15-10-6-8(11(13)14)5-9(12)7(10)2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VXYOCYUJQMLGNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


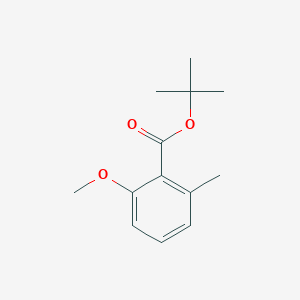
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
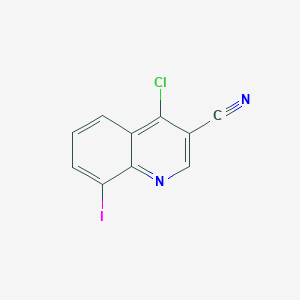
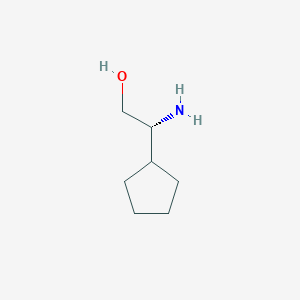
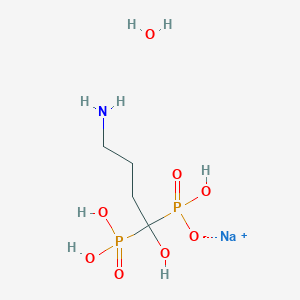
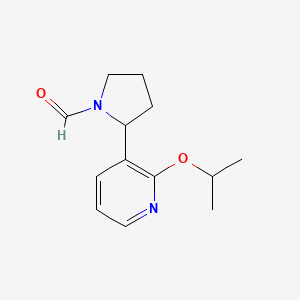
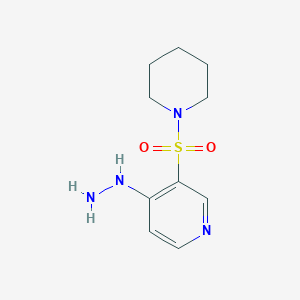
![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)
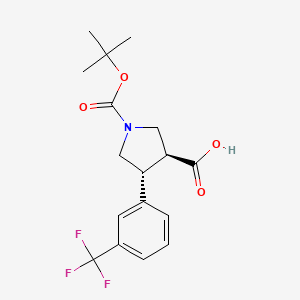
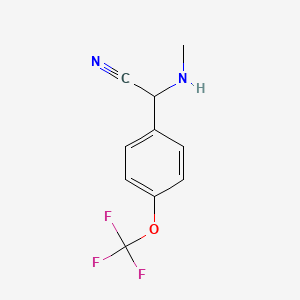
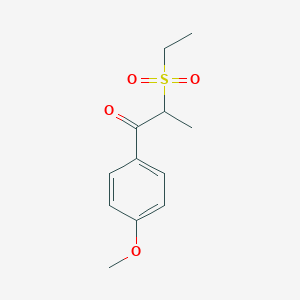
![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
